1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine
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Overview
Description
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a complex organic compound that features a piperazine ring substituted with a pyridyl and phenyl group The compound is characterized by the presence of benzyloxy groups and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The Boc-protected piperazine is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
- Oxidation of benzyloxy groups yields benzaldehyde or benzoic acid.
- Reduction of the pyridyl ring yields piperidine derivatives.
- Boc deprotection yields the free amine form of the compound.
Scientific Research Applications
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridyl ring can engage in π-π interactions with aromatic residues. The Boc group provides stability and protection during synthesis but is removed to reveal the active amine group, which can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
1-[4-(2,6-Dimethoxy-3-pyridyl)phenyl]-4-Boc-piperazine: Similar structure but with methoxy groups instead of benzyloxy groups.
1-[4-(2,6-Dichloro-3-pyridyl)phenyl]-4-Boc-piperazine: Contains chloro groups instead of benzyloxy groups.
Uniqueness: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is unique due to the presence of benzyloxy groups, which enhance its hydrophobicity and potential binding affinity to certain biological targets. The Boc protection also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₃₁N₃O₄
- Molecular Weight : 551.68 g/mol
- CAS Number : 2641512-78-7
- Purity : ≥95%
The compound features a piperazine core substituted with a phenyl group and a pyridine derivative with benzyloxy groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and enzymes related to neuropharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, modifications to similar structures have shown effectiveness against multiple cancer cell lines, including pancreatic and breast cancer cells.
Compound | Cell Line | GI50 (μM) | Activity |
---|---|---|---|
This compound | MCF-7 (breast) | >50 | Low |
This compound | MiaPaCa-2 (pancreatic) | >50 | Low |
These findings suggest that while the compound may not demonstrate strong activity against certain cancer types, further structural optimization could enhance its efficacy.
Neuroprotective Effects
The compound's structure hints at potential neuroprotective properties. Research into related piperazine derivatives has shown promise in mitigating excitotoxicity in neuronal models, indicating that similar mechanisms may be exploitable in this compound.
Study 1: In Vitro Cancer Cell Line Testing
In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were evaluated for their growth inhibition capabilities. The results indicated moderate activity against specific lines but highlighted the need for further modifications to improve potency.
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of piperazine derivatives demonstrated that these compounds could reduce neuronal damage in models of oxidative stress. The mechanism was attributed to the modulation of excitatory neurotransmitter release and inhibition of apoptotic pathways.
Properties
Molecular Formula |
C34H37N3O4 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
tert-butyl 4-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H37N3O4/c1-34(2,3)41-33(38)37-22-20-36(21-23-37)29-16-14-28(15-17-29)30-18-19-31(39-24-26-10-6-4-7-11-26)35-32(30)40-25-27-12-8-5-9-13-27/h4-19H,20-25H2,1-3H3 |
InChI Key |
YUXOGVJBGYTVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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